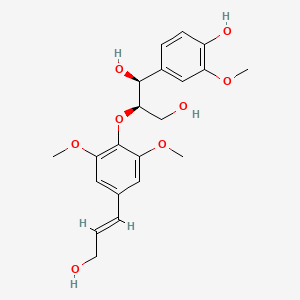

erythro-Guaiacylglycerol beta-sinapyl ether

Description

Properties

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPMSYMHZSFNV-UHDDOPSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erythro-Guaiacylglycerol β-Sinapyl Ether: A Technical Guide to its Natural Occurrence, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Erythro-guaiacylglycerol β-sinapyl ether is a notable 8-O-4' neolignan, a class of secondary metabolites exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of its natural distribution, delving into the primary plant sources and available quantitative data. The guide further elucidates the biosynthetic pathway leading to its formation, offering insights into the enzymatic processes involved. A detailed, field-proven protocol for the extraction, isolation, and characterization of erythro-guaiacylglycerol β-sinapyl ether from plant matrices is presented, designed to ensure reproducibility and high purity of the final compound. This document serves as an essential resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating the exploration of this promising bioactive molecule.

Introduction: The Significance of Erythro-Guaiacylglycerol β-Sinapyl Ether

Erythro-guaiacylglycerol β-sinapyl ether belongs to the neolignan family, a significant class of phenylpropanoid dimers. Unlike classical lignans which are characterized by an 8-8' linkage, neolignans display a variety of other linkages, with the 8-O-4' linkage being one of the most common. The stereochemistry of these molecules, particularly the erythro configuration at the C7 and C8 positions of the glycerol moiety, plays a crucial role in their biological activity.

The interest in erythro-guaiacylglycerol β-sinapyl ether stems from its potential pharmacological properties, which are often associated with the broader class of lignans and neolignans. These compounds have been reported to possess antioxidant, anti-inflammatory, and neuroprotective activities, making them attractive candidates for drug development. This guide aims to provide the foundational knowledge required for the scientific community to effectively source, isolate, and study this specific neolignan.

Natural Occurrence and Distribution

Erythro-guaiacylglycerol β-sinapyl ether has been identified in a select number of plant species, primarily within the woody tissues. The accumulation of this compound can vary depending on the plant part, age, and environmental conditions.

Primary Botanical Sources

The most well-documented sources of erythro-guaiacylglycerol β-sinapyl ether include:

-

Sambucus williamsii Hance (Elderberry): The stems of this plant are a recognized source of the compound.[1] Lignan-rich fractions from S. williamsii have been investigated for their potential bone-protective effects.

-

Eucommia ulmoides Oliv. (Du Zhong): This traditional Chinese medicinal plant is another significant source. The bark (cortex) of E. ulmoides is known to contain a variety of lignans, including erythro-guaiacylglycerol β-sinapyl ether. Feeding experiments with radiolabeled precursors have confirmed its biosynthesis in the stems and leaves of this species.[2]

Quantitative Data

Quantitative analysis of erythro-guaiacylglycerol β-sinapyl ether in its natural sources is limited. However, studies on Eucommia ulmoides have provided insights into its relative abundance. A study involving the administration of [8-¹⁴C]sinapyl alcohol to excised shoots of E. ulmoides demonstrated the incorporation of the radiolabel into the compound.[2] The results indicated a diastereoselective formation favoring the erythro isomer.[2]

| Plant Species | Plant Part | Compound Form | Incorporation of [¹⁴C]Sinapyl Alcohol (%) | Enantiomeric Excess (% e.e.) |

| Eucommia ulmoides | Stems | (+)-erythro-[¹⁴C]SGSE | 0.037 | 9.1 |

| Eucommia ulmoides | Stems | erythro-[¹⁴C]SGSE glucosides | 0.047 | - |

| Eucommia ulmoides | Leaves | (-)-erythro-[¹⁴C]SGSE | 0.500 | 15.9 |

| Eucommia ulmoides | Leaves | (-)-erythro-[¹⁴C]SGSE glucosides | 1.692 | 25.0 |

SGSE: Syringylglycerol-8-O-4'-(sinapyl alcohol) ether (a closely related compound, data indicative of the biosynthetic capacity for 8-O-4' neolignans)

Biosynthesis of Erythro-Guaiacylglycerol β-Sinapyl Ether

The biosynthesis of 8-O-4' neolignans is a fascinating example of radical-mediated coupling of monolignols. The pathway involves the oxidative dimerization of two phenylpropanoid units, in this case, coniferyl alcohol and sinapyl alcohol.

The Core Biosynthetic Pathway

The formation of erythro-guaiacylglycerol β-sinapyl ether proceeds through the following key steps:

-

Monolignol Synthesis: Coniferyl alcohol and sinapyl alcohol are synthesized via the general phenylpropanoid pathway.

-

Oxidative Radicalization: Peroxidases and/or laccases catalyze the one-electron oxidation of the monolignols to their corresponding radicals. These radicals exist as several resonance structures.

-

Radical Coupling: A radical of coniferyl alcohol couples with a radical of sinapyl alcohol at the C8 and O4' positions, respectively. This cross-coupling reaction is a critical step in the formation of the heterodimeric neolignan.

-

Stereoselective Control: The stereochemistry of the final product is often directed by dirigent proteins (DIRs), which guide the coupling of the radicals to favor the formation of the erythro isomer.[3]

-

Rearomatization: The resulting quinone methide intermediate undergoes rearomatization to form the stable 8-O-4' ether linkage.

Figure 1: Biosynthetic pathway of erythro-guaiacylglycerol beta-sinapyl ether.

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocol provides a detailed methodology for the isolation of erythro-guaiacylglycerol β-sinapyl ether from plant material, based on established techniques for lignan separation.

Extraction Workflow

Figure 2: General workflow for the extraction and isolation of this compound.

Step-by-Step Methodology

4.2.1. Plant Material and Extraction

-

Source Material: Obtain dried and powdered stems of Sambucus williamsii or bark of Eucommia ulmoides.

-

Extraction:

-

Macerate 1 kg of the powdered plant material with 5 L of 80% aqueous ethanol at room temperature for 24 hours.

-

Repeat the extraction process three times.

-

Combine the extracts and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

4.2.2. Liquid-Liquid Partitioning

-

Suspend the crude extract in 1 L of distilled water.

-

Perform successive partitioning with an equal volume of n-hexane, chloroform, and ethyl acetate.

-

The lignan fraction, including erythro-guaiacylglycerol β-sinapyl ether, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

4.2.3. Column Chromatography

-

Silica Gel Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol 95:5) and visualizing with an appropriate spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

-

Sephadex LH-20 Chromatography:

-

Pool the fractions containing the target compound.

-

Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

4.2.4. Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, employ preparative HPLC on a C18 column.

-

Use a mobile phase of methanol-water or acetonitrile-water in an isocratic or gradient elution mode.

-

Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to erythro-guaiacylglycerol β-sinapyl ether and concentrate to obtain the pure compound.

Structural Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and coupling constants, which are crucial for establishing the erythro relative stereochemistry.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and confirm the overall structure.

-

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration if optically active.

Conclusion

Erythro-guaiacylglycerol β-sinapyl ether represents a promising natural product with potential applications in human health. This guide has provided a detailed overview of its natural sources, biosynthetic origins, and a robust methodology for its isolation and characterization. By equipping researchers with this essential information, it is anticipated that further investigations into the biological activities and therapeutic potential of this neolignan will be facilitated, ultimately contributing to the advancement of natural product-based drug discovery.

References

-

Eucommiae cortex Comprehensive Phytochemical Analysis Connected with Its In Vitro Anti-Inflammatory Activity in Human Immune Cells. (n.d.). National Institutes of Health. [Link]

-

Xiao, H.-H., Lv, J., Mok, D. K.-W., & Cooper, R. (2019). Lignans: Quantitative Analysis of the Research Literature. ResearchGate. [Link]

-

Traditional application and modern pharmacological research of Eucommia ulmoides Oliv. (2021). National Institutes of Health. [Link]

-

Lignans and phenolic constituents from Eucommia ulmoides Oliver. (n.d.). Taylor & Francis Online. [Link]

-

The Constituents of Eucommia ulmoides OLIV. II. Isolation and Structures of Three New Lignan Glycosides. (n.d.). J-Stage. [Link]

-

Lignan glucosides from Eucommia ulmoides Oliver. (2016). ResearchGate. [Link]

-

Biosynthesis of a syringyl 8-O-4′ neolignan in Eucommia ulmoides: Formation of syringylglycerol-8-O-4′-(sinapyl alcohol) ether from sinapyl alcohol. (2025). ResearchGate. [Link]

-

The Lignan-Rich Fraction from Sambucus williamsii Hance Exerts Bone Protective Effects via Altering Circulating Serotonin and Gut Microbiota in Rats. (n.d.). PubMed Central. [Link]

-

erythro-Guaiacylglycerol-β-O-4'-sinapyl ether. (n.d.). blkwsw. [Link]

-

Lignans and neolignans. (A) The biosynthetic pathways of... (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of erythro-Guaiacylglycerol-β-sinapyl Ether

Introduction: The Significance of a Lignin Model Compound

In the intricate world of biomass valorization and phytochemical analysis, understanding the complex structure of lignin is paramount. Lignin, a highly abundant aromatic biopolymer, presents both a challenge and an opportunity for the development of sustainable chemicals and biofuels. Its structural complexity necessitates the use of model compounds to unravel its reactivity and bonding patterns. erythro-Guaiacylglycerol-β-sinapyl ether is a canonical example of such a model compound. It represents the most prevalent inter-unit linkage in lignin, the β-O-4' aryl ether bond, which accounts for approximately 50-60% of all linkages in lignin polymers.[1] A thorough comprehension of its specific chemical structure and, critically, its stereochemistry, provides a foundational framework for researchers in drug development, biomass conversion, and polymer chemistry to probe lignin degradation pathways and design novel catalytic strategies.

This guide offers a detailed exploration of the structural and stereochemical features of erythro-guaiacylglycerol-β-sinapyl ether, grounded in established analytical methodologies. It is designed to serve as a practical reference for scientists and researchers, providing not only descriptive information but also the causal logic behind the experimental techniques used for its characterization.

Part 1: Deconstruction of the Chemical Architecture

The molecule can be systematically understood by dissecting it into its constituent parts: the guaiacylglycerol unit, the sinapyl ether unit, and the crucial β-O-4' ether linkage that connects them.

-

Guaiacylglycerol Moiety : This component is a phenylpropanoid derivative featuring a glycerol side chain attached to a guaiacyl aromatic ring (a 4-hydroxy-3-methoxyphenyl group). The three carbons of the side chain are designated α (C7), β (C8), and γ (C9), originating from the aromatic ring.

-

Sinapyl Ether Moiety : This part is derived from sinapyl alcohol and is characterized by a syringyl aromatic ring (a 4-hydroxy-3,5-dimethoxyphenyl group).

-

The β-O-4' Ether Linkage : This is the defining feature of the molecule. It is an ether bond connecting the β-carbon of the guaiacylglycerol unit's propane side chain to the phenolic oxygen at the 4-position of the sinapyl alcohol unit.[2] This linkage is a primary target for cleavage in industrial delignification and biorefinery processes.[3][4]

The complete chemical structure, with atom numbering for the propanoid side chain, is illustrated below.

Caption: 2D structure of Guaiacylglycerol-β-sinapyl ether.

Part 2: A Deep Dive into Stereochemistry

The biological synthesis and chemical reactivity of guaiacylglycerol-β-sinapyl ether are profoundly influenced by its stereochemistry. The molecule possesses two chiral centers at the α and β carbons of the glycerol side chain, giving rise to two pairs of enantiomers, which are diastereomeric to each other: erythro and threo.

-

Defining Erythro and Threo : The terms erythro and threo describe the relative configuration of the two chiral centers. In a Fischer projection of the carbon backbone, the erythro isomer has the principal substituents on the α and β carbons (the aryl group at Cα and the aryloxy group at Cβ) on the same side. Conversely, in the threo isomer, they are on opposite sides.[5] Lignin in nature is generally considered "racemic," containing approximately equal amounts of erythro and threo forms.[6]

-

The erythro Configuration : This guide focuses on the erythro isomer. The two enantiomers of the erythro form are designated based on their optical rotation as (+)-erythro and (-)-erythro. Through detailed stereochemical studies, the absolute configurations have been determined:

-

(+)-erythro corresponds to the (7R, 8S) configuration.

-

(-)-erythro corresponds to the (7S, 8R) configuration.[7]

-

The distinction between these diastereomers is not merely academic; it has tangible consequences for the conformation and enzymatic recognition of the molecule.

Caption: Relationship between stereoisomers of guaiacylglycerol-β-aryl ethers.

Part 3: Experimental Protocols for Structural and Stereochemical Elucidation

The determination of the precise structure and stereochemistry of erythro-guaiacylglycerol-β-sinapyl ether relies on a suite of sophisticated analytical techniques.[8][9] Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most informative non-destructive method, while X-ray crystallography provides the definitive solid-state structure.[8][10]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality : NMR spectroscopy is the cornerstone of structural elucidation for lignin model compounds because it provides detailed information about the chemical environment and spatial relationships of individual atoms (specifically ¹H and ¹³C) within the molecule. The key to differentiating erythro and threo isomers lies in the through-bond coupling (J-coupling) between the protons on the α and β carbons (Hα and Hβ). The magnitude of this coupling is dictated by the dihedral angle between the protons, which is different for the two diastereomers.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as chemical shifts are solvent-dependent.

-

Data Acquisition :

-

Acquire a standard ¹H NMR spectrum to observe proton signals and their multiplicities.

-

Acquire a ¹³C{¹H} NMR spectrum for carbon chemical shifts.

-

(Recommended) Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum. This powerful experiment correlates each proton with its directly attached carbon, greatly aiding in signal assignment.

-

-

Data Analysis & Stereochemical Assignment :

-

Identify the signals for Hα and Hβ. In the ¹H spectrum, Hα typically appears as a doublet around 4.8-5.0 ppm, while Hβ is a more complex multiplet.

-

Crucial Diagnostic Step : Measure the coupling constant (Jαβ) between Hα and Hβ.

-

Erythro isomer : Exhibits a small coupling constant, typically Jαβ ≈ 4-5 Hz .

-

Threo isomer : Exhibits a larger coupling constant, typically Jαβ ≈ 7-8 Hz .[5]

-

-

Use the HSQC spectrum to unambiguously assign the corresponding Cα and Cβ signals.

-

Data Presentation:

| Nucleus | erythro Isomer (Typical δ, ppm) | threo Isomer (Typical δ, ppm) | Key Differentiating Feature |

| Hα | ~4.8-5.0 (d) | ~4.6-4.8 (d) | Coupling constant (Jαβ) |

| Hβ | ~4.1-4.3 (m) | ~4.2-4.4 (m) | |

| Jαβ | ~4-5 Hz | ~7-8 Hz | Definitive NMR diagnostic |

| Cα | ~72-74 | ~74-76 | Threo is typically downfield |

| Cβ | ~86-88 | ~84-86 | Erythro is typically downfield |

Note: Chemical shifts (δ) are approximate and highly dependent on the solvent and specific molecular structure. The J-coupling constant is the most reliable indicator.[5]

Caption: Workflow for NMR-based stereochemical assignment.

Protocol 2: X-ray Crystallography

Causality : X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. It is the gold standard for determining not only the connectivity and relative stereochemistry (erythro vs. threo) but also the absolute stereochemistry (R/S assignments) and the preferred conformation of the molecule in the solid state.[6][11]

Step-by-Step Methodology:

-

Crystallization (The Critical Step) : Grow a high-quality single crystal of the compound. This is often the most challenging step and requires screening various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement : The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and thermal parameters are then optimized to best fit the experimental data (structure refinement).

-

Structural Analysis : The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the erythro configuration and allowing for the assignment of the absolute configuration if a heavy atom is present or anomalous dispersion is used.

Self-Validation : The trustworthiness of an X-ray crystal structure is internally validated by statistical parameters generated during refinement, such as the R-factor (residual factor), which quantifies the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) indicates a high-quality, reliable structure.

Conclusion

Erythro-guaiacylglycerol-β-sinapyl ether serves as an indispensable tool for the scientific community. Its well-defined structure and stereochemistry provide a simplified yet representative model for probing the complexities of native lignin. The analytical protocols detailed herein, particularly the diagnostic power of the Hα-Hβ coupling constant in NMR spectroscopy, form a reliable and validated system for its characterization. A mastery of these principles and techniques empowers researchers to confidently investigate lignin chemistry, fostering innovation in fields ranging from sustainable materials to pharmacology.

References

- Vertex AI Search Result 1: Guaiacylglycerol-beta-guaiacyl ether | Model compounds of lignin monomers. (URL not provided)

-

ResearchGate : Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. (URL: [Link])

-

ResearchGate : Techniques for Characterizing Lignin. (URL: [Link])

-

ACS Publications : Hydrolytic Cleavage of β-O-4 Ether Bonds of Lignin Model Compounds in an Ionic Liquid with Metal Chlorides | Industrial & Engineering Chemistry Research. (URL: [Link])

-

MDPI : Ru-Catalyzed Oxidative Cleavage of Guaiacyl Glycerol-β-Guaiacyl Ether-a Representative β-O-4 Lignin Model Compound. (URL: [Link])

-

ResearchGate : Structure of lignin and representative β-O-4 model dimers... (URL: [Link])

-

ResearchGate : Lignin substructure and analytical methods. Destructive methods (acid... | Download Scientific Diagram. (URL: [Link])

-

SciSpace : Stereochemistry of erythro- and threo-syringylglycerol-8-O-4?-(sinapyl alcohol) ethers and their enzymatic formation with optica. (URL: [Link])

-

Forest Products Laboratory : Techniques for Characterizing Lignin Chapter 4. (URL: [Link])

-

PubChem : erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside. (URL: [Link])

-

ResearchGate : The stereochemistry and conformation of lignin as judged by X-ray crystallographic investigation of lignin model compounds: Arylglycerol β-guaiacyl ethers. (URL: [Link])

-

ResearchGate : Synthetic route for guaiacylglycerol-8-O-4-(sinapyl alcohol) ether... (URL: [Link])

-

ResearchGate : Synthesis of Guaiacylglycerol beta-Guaiacyl Ether. (URL: [Link])

-

PubChem : Guaiacylglycerol-beta-guaiacyl ether. (URL: [Link])

-

ResearchGate : The stereochemistry and conformation of lignin as judged by X-ray crystallographic investigations of lignin model compounds: Arylglycerol beta-guaiacyl ethers. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to erythro-Guaiacylglycerol β-sinapyl ether: A Lignan of Emerging Interest

Introduction: Unveiling a Key Lignan from Sambucus williamsii

erythro-Guaiacylglycerol β-sinapyl ether is a naturally occurring lignan that has been isolated from the stems of Sambucus williamsii, a plant with a history in traditional medicine.[1][2] As a member of the lignan family, it is part of a broader class of phytoestrogens recognized for their potential biological activities, including bone protective effects.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of erythro-Guaiacylglycerol β-sinapyl ether, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of erythro-Guaiacylglycerol β-sinapyl ether are summarized below. It is important to note that while some data is well-established, other specific physical constants for this particular lignan are not widely reported and some information is inferred from closely related compounds.

Core Structure

The molecule consists of a guaiacylglycerol unit linked to a sinapyl alcohol moiety through a β-O-4 ether linkage. The erythro configuration denotes the relative stereochemistry at the α and β carbons of the glycerol side chain.

Figure 1. Chemical structure of erythro-Guaiacylglycerol β-sinapyl ether.

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 877875-96-2 | [2] |

| Molecular Formula | C₂₁H₂₆O₈ | [2] |

| Molecular Weight | 406.4 g/mol | [2] |

| Physical State | Oil | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Natural Source | Stems of Sambucus williamsii | [1][2] |

Spectral Data for Structural Elucidation

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Notes |

| H-α | 4.8 - 5.0 | d | |

| H-β | 4.2 - 4.4 | m | |

| H-γ | 3.6 - 3.8 | m | |

| Guaiacyl-OCH₃ | ~3.8 | s | |

| Sinapyl-OCH₃ (x2) | ~3.7 | s | |

| Aromatic-H (Guaiacyl) | 6.7 - 7.0 | m | |

| Aromatic-H (Sinapyl) | ~6.5 | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Shift (δ, ppm) | Notes |

| C-α | 72 - 74 | |

| C-β | 85 - 87 | |

| C-γ | 60 - 62 | |

| Guaiacyl-OCH₃ | ~56 | |

| Sinapyl-OCH₃ (x2) | ~56 | |

| Guaiacyl Aromatic C | 110 - 150 | |

| Sinapyl Aromatic C | 105 - 155 |

Note: These are predicted values and should be confirmed by experimental data. Actual shifts can vary depending on the solvent and experimental conditions.

Chemical Properties and Reactivity

The chemical behavior of erythro-guaiacylglycerol β-sinapyl ether is largely dictated by the β-O-4 ether linkage, which is the most abundant but also one of the most labile linkages in lignin.[7]

Stability

Lignin model compounds containing the β-O-4 linkage are known to be stable under moderate pH conditions but are susceptible to cleavage under acidic, alkaline, and certain oxidative or reductive conditions.[2][8] The erythro isomer is known to have different reaction kinetics compared to the threo isomer, which can be attributed to intramolecular hydrogen bonding that can influence the stability of the ether linkage.[9]

Reactivity and Degradation Pathways

The β-O-4 bond in guaiacylglycerol-β-aryl ether systems can be cleaved through several mechanisms:

-

Acid-Catalyzed Cleavage: In the presence of acid, the ether linkage can be cleaved, often proceeding through a carbocation intermediate.[2][8] The presence of additional methoxy groups on the sinapyl ring may influence the rate of this reaction.

-

Oxidative Cleavage: Oxidative processes, including enzymatic and chemical methods, can target the β-O-4 linkage, leading to the formation of smaller phenolic compounds.[10][11][12]

-

Enzymatic Degradation: Specific bacterial enzymes, such as β-etherases found in Sphingobium species, are capable of cleaving the β-O-4 linkage in lignin and its model compounds.[13][14][15] This enzymatic pathway is of significant interest for biotechnological applications aimed at lignin valorization.

Figure 2. Simplified pathway for acid-catalyzed cleavage of the β-O-4 linkage.

Biological Activity and Potential Applications

While specific pharmacological studies on pure erythro-guaiacylglycerol β-sinapyl ether are limited, its origin from Sambucus williamsii and its classification as a lignan provide strong indications of its potential bioactivity.

Lignan-rich fractions from S. williamsii have demonstrated significant bone protective effects in preclinical models.[3][4] The proposed mechanism involves the modulation of the gut microbiome and the inhibition of tryptophan hydroxylase 1 (TPH-1), an enzyme involved in serotonin synthesis.[3][4] As a constituent of this bioactive fraction, erythro-guaiacylglycerol β-sinapyl ether may contribute to these effects.

Given that other related guaiacylglycerol-β-aryl ethers have shown antioxidant and α-glucosidase inhibitory activities, it is plausible that erythro-guaiacylglycerol β-sinapyl ether may also possess these properties. Further research is warranted to isolate this compound in sufficient quantities for detailed biological evaluation.

Experimental Protocols

Proposed Synthesis Strategy

Sources

- 1. erythro-Guaiacylglycerol-β-O-4’-sinapyl ether | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 2. researchgate.net [researchgate.net]

- 3. The Lignan-Rich Fraction from Sambucus williamsii Hance Exerts Bone Protective Effects via Altering Circulating Serotonin and Gut Microbiota in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Natural Syringyl Mediators Accelerate Laccase-Catalyzed β-O-4 Cleavage and Cα-Oxidation of a Guaiacyl Model Substrate via an Aggregation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

erythro-Guaiacylglycerol beta-sinapyl ether as a lignin model compound

An In-Depth Technical Guide to erythro-Guaiacylglycerol-β-Sinapyl Ether: A Core Lignin Model Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, an abundant and complex aromatic biopolymer, represents a significant and underutilized renewable resource. Its intricate structure, dominated by various ether and carbon-carbon linkages, poses a considerable challenge to efficient valorization. To deconstruct the complexities of lignin's reactivity, researchers rely on model compounds that represent its key structural motifs. Among the most crucial of these is the β-O-4 (β-aryl ether) linkage, the most abundant linkage in lignin.[1][2][3] This technical guide provides a comprehensive overview of erythro-guaiacylglycerol-β-sinapyl ether, a dimeric model compound that embodies the β-O-4 linkage between a guaiacyl (G) and a sinapyl (S) unit, which are fundamental building blocks of lignin.[4] This guide will delve into its synthesis, stereochemistry, physicochemical properties, and its application in studying the mechanisms of lignin degradation, offering valuable insights for researchers in biorefining, catalysis, and enzymology.

Introduction: The Significance of Lignin Model Compounds

The inherent complexity and heterogeneity of the lignin polymer make it exceedingly difficult to study its chemical transformations directly.[1] Lignin model compounds, which are synthesized molecules representing specific linkages and monomeric units found in the native polymer, provide a simplified and controlled system for investigating reaction mechanisms.[1][5] Guaiacylglycerol-β-sinapyl ether is a particularly important model because it represents the linkage between two different monolignols, coniferyl alcohol (leading to the guaiacyl unit) and sinapyl alcohol (leading to the sinapyl unit), which are prevalent in hardwood lignins.[3][4] Furthermore, the stereochemistry at the α and β carbons of the propyl side chain, specifically the erythro and threo diastereomers, significantly influences the reactivity of the β-O-4 linkage.[6][7] This guide will focus on the erythro isomer, which is often the more abundant form in native lignins and exhibits distinct reactivity compared to its threo counterpart.[6][8]

Chemical Structure and Properties

erythro-Guaiacylglycerol-β-sinapyl ether possesses a guaiacyl (G) unit derived from coniferyl alcohol and a sinapyl (S) unit derived from sinapyl alcohol, linked by a β-O-4 ether bond.

Figure 1: Chemical structure of erythro-Guaiacylglycerol-β-sinapyl ether.

Physicochemical Properties

A summary of the key physicochemical properties of a related compound, guaiacylglycerol-β-guaiacyl ether, is presented in Table 1. These properties are expected to be similar for erythro-guaiacylglycerol-β-sinapyl ether.

| Property | Value | Source |

| Molecular Formula | C19H24O7 | - |

| Molecular Weight | 364.39 g/mol | - |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in DMSO, methanol, ethanol | [9] |

Table 1: Physicochemical properties of guaiacylglycerol-β-aryl ether compounds.

Synthesis of erythro-Guaiacylglycerol-β-Sinapyl Ether

The synthesis of erythro-guaiacylglycerol-β-sinapyl ether involves a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry. The general strategy involves the synthesis of the precursor monolignols, coniferyl and sinapyl alcohols, followed by their coupling to form the β-O-4 linkage.

Synthesis of Precursor Monolignols

Sinapyl alcohol is a key precursor in the synthesis of guaiacylglycerol-β-sinapyl ether.[10] A facile and efficient method for the synthesis of sinapyl alcohol is the reduction of sinapyl aldehyde.[11]

3.1.1. Experimental Protocol: Synthesis of Sinapyl Alcohol[11]

-

Dissolve sinapyl aldehyde (1.0 eq) in ethyl acetate.

-

Add sodium borohydride (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into water and wash with a saturated ammonium chloride solution.

-

Separate the organic layer and dry it over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain sinapyl alcohol as a slightly yellow oil.

Figure 2: Synthetic scheme for the reduction of sinapyl aldehyde to sinapyl alcohol.

Formation of the β-O-4 Linkage

The formation of the β-O-4 linkage between the guaiacylglycerol and sinapyl alcohol moieties can be achieved through various synthetic routes. One common method involves the reaction of a protected guaiacylglycerol derivative with a sinapyl alcohol derivative.[12]

3.2.1. Illustrative Synthetic Pathway

A representative synthetic route for a similar compound, guaiacylglycerol-8-O-4-(sinapyl alcohol) ether, is depicted in Figure 3.[12] This multi-step synthesis involves protection of hydroxyl groups, formation of the ether linkage, and subsequent deprotection to yield the final product.[12] The separation of the erythro and threo isomers is a critical step and is often accomplished by chromatographic techniques.[12][13]

Figure 3: Generalized synthetic workflow for erythro-guaiacylglycerol-β-sinapyl ether.

Analytical Characterization

The structural elucidation and purity assessment of erythro-guaiacylglycerol-β-sinapyl ether are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of the synthesized compound and for distinguishing between the erythro and threo diastereomers. The chemical shifts and coupling constants of the protons on the α and β carbons of the propyl side chain are particularly diagnostic for stereochemical assignment.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the purification of erythro-guaiacylglycerol-β-sinapyl ether and for monitoring the progress of its degradation reactions.[14][15] Reversed-phase HPLC with a C18 column is a common setup for separating lignin model compounds and their degradation products.[16]

4.2.1. Experimental Protocol: HPLC Analysis

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Column: A reversed-phase C18 column.

-

Detection: UV detection at a wavelength where the aromatic rings absorb, typically around 280 nm.[17]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.

Applications in Lignin Degradation Studies

erythro-Guaiacylglycerol-β-sinapyl ether serves as an invaluable substrate for investigating the mechanisms of both chemical and biological lignin degradation processes.

Acid-Catalyzed Cleavage of the β-O-4 Linkage

Acidolysis is a key reaction in many biorefinery processes aimed at lignin depolymerization.[18] The cleavage of the β-O-4 linkage in model compounds under acidic conditions has been extensively studied to elucidate the reaction pathways.[19][20] The generally accepted mechanism involves the protonation of the α-hydroxyl group, followed by the elimination of a water molecule to form a benzylic carbocation intermediate.[21] This intermediate can then undergo various reactions, leading to the cleavage of the β-O-4 bond.

Figure 4: Simplified mechanism of acid-catalyzed β-O-4 bond cleavage.

5.1.1. Experimental Protocol: Acidolysis of erythro-Guaiacylglycerol-β-Sinapyl Ether

-

Dissolve the model compound in a suitable solvent, such as a mixture of dioxane and water.

-

Add a mineral acid catalyst (e.g., HCl or H₂SO₄).

-

Heat the reaction mixture at a controlled temperature (e.g., 85°C).

-

Take aliquots at different time points and quench the reaction.

-

Analyze the reaction products by HPLC to determine the extent of degradation and identify the cleavage products.

Enzymatic Degradation of the β-O-4 Linkage

The biological degradation of lignin is primarily carried out by extracellular enzymes produced by fungi and bacteria. Laccases and peroxidases are key enzymes involved in the oxidative cleavage of lignin linkages.[22][23] More recently, a class of enzymes known as β-etherases has been discovered that specifically cleave the β-O-4 bond.[24][25]

5.2.1. Laccase-Mediator Systems

Laccases are copper-containing oxidases that can oxidize phenolic units in lignin.[22] However, their redox potential is often too low to oxidize the non-phenolic units that are abundant in lignin. The use of small redox mediators, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole), can overcome this limitation.[22] Studies on the laccase-catalyzed oxidation of guaiacylglycerol-β-guaiacyl ether have shown a preferential degradation of the threo isomer.[22]

5.2.2. β-Etherases

β-Etherases are glutathione-dependent enzymes that catalyze the reductive cleavage of the β-O-4 linkage.[24][25] The enzymatic degradation of guaiacylglycerol-β-guaiacyl ether by β-etherase systems has been shown to proceed through the oxidation of the α-hydroxyl group to a ketone, followed by the glutathione-mediated cleavage of the ether bond.[25]

Figure 5: Overview of enzymatic pathways for the degradation of β-O-4 model compounds.

5.2.3. Experimental Protocol: Enzymatic Degradation Assay

-

Prepare a buffer solution at the optimal pH for the enzyme.

-

Add the erythro-guaiacylglycerol-β-sinapyl ether substrate to the buffer.

-

For laccase-mediator systems, add the mediator. For β-etherase systems, add necessary cofactors like NAD⁺ and glutathione.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction mixture at a controlled temperature with shaking.

-

Monitor the degradation of the substrate and the formation of products over time using HPLC.

Conclusion

erythro-Guaiacylglycerol-β-sinapyl ether is a powerful tool for unraveling the complex chemistry of lignin. Its well-defined structure and stereochemistry provide a means to study the reactivity of the most abundant linkage in lignin under a variety of conditions. By understanding the mechanisms of β-O-4 bond cleavage in this model compound, researchers can develop more efficient and selective strategies for the conversion of lignin into valuable chemicals and fuels, thereby contributing to the development of a sustainable bio-based economy.

References

- New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry. (n.d.). National Institutes of Health.

- New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry. (2021). ACS Publications.

- Facile New Synthesis of Coniferyl and Sinapyl Alcohols. (n.d.). USDA ARS.

- Commonly used lignin model compounds containing β–O–4 linkage... (n.d.). ResearchGate.

- Sinapyl alcohol. (n.d.). Wikipedia.

- An Introduction to Model Compounds of Lignin Linking Motifs; Synthesis and Selection Considerations for Reactivity Studies. (n.d.). The University of Groningen research portal.

- Lignin structure highlighting the β-O-4 linkage and model compounds... (n.d.). ResearchGate.

- Role of Substituents in the Solid Acid-Catalyzed Cleavage of the β-O-4 Linkage in Lignin Models. (n.d.). ACS Sustainable Chemistry & Engineering.

- Pathways for the acid-mediated cleavage of the lignin β-O-4 linkage and... (n.d.). ResearchGate.

- β-O-4 Bond Cleavage Mechanism for Lignin Model Compounds over Pd Catalysts Identified by Combination of First-Principles Calculations and Experiments. (2016). ACS Catalysis.

- Unravelling stereoisomerism in acid catalysed lignin conversion: an integration of experimental trends and theoretical evaluations. (2022). RSC Publishing.

- Ratio of erythro and threo forms of beta-O-4 structures in tension wood lignin. (2003). PubMed.

- Fast screening of Depolymerized Lignin Samples Through 2D‐Liquid Chromatography Mapping. (n.d.). National Institutes of Health.

- Synthetic route for guaiacylglycerol-8-O-4-(sinapyl alcohol) ether... (n.d.). ResearchGate.

- The Erythro/Threo Ratio of β-O-4 Structures as an Important Structural Characteristic of Lignin. Part 2. Changes in Erythro/Threo (E/T) Ratio of β-O-4 Structures during Delignification Reactions. (n.d.). ResearchGate.

- Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. (n.d.). MDPI.

- High-Performance Liquid Chromatography of Lignin-Derived Phenols in Environmental Samples with Diode Array Detection. (n.d.). ACS Publications.

- High Performance Liquid Chromatography of Lignin Oxidative Products. (n.d.). IPPTA.

- Synthesis of guaiacylglycerol β-guaiacyl ether. (n.d.). ResearchGate.

- Oxidation of the erythro and threo forms of the phenolic lignin model compound 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol by laccases and model oxidants. (2009). PubMed.

- Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. (2024). MDPI.

- From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization. (n.d.). Frontiers.

- Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. (2016). BioResources.

- In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units. (2018). Applied and Environmental Microbiology.

- Understanding factors controlling depolymerization and polymerization in catalytic degradation of β-ether linked model lignin compounds by versatile peroxidase. (n.d.). Green Chemistry (RSC Publishing).

- Guaiacylglycerol-beta-guaiacyl ether | Model compounds of lignin monomers. (n.d.). MedChemExpress.

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Unravelling stereoisomerism in acid catalysed lignin conversion: an integration of experimental trends and theoretical evaluations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01740G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Ratio of erythro and threo forms of beta-O-4 structures in tension wood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sinapyl alcohol - Wikipedia [en.wikipedia.org]

- 11. ars.usda.gov [ars.usda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fast screening of Depolymerized Lignin Samples Through 2D‐Liquid Chromatography Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ippta.co [ippta.co]

- 17. mdpi.com [mdpi.com]

- 18. New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Oxidation of the erythro and threo forms of the phenolic lignin model compound 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol by laccases and model oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Understanding factors controlling depolymerization and polymerization in catalytic degradation of β-ether linked model lignin compounds by versatile peroxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]

- 25. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biological Activity of erythro-Guaiacylglycerol-β-sinapyl ether

Introduction

erythro-Guaiacylglycerol-β-sinapyl ether is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. It has been isolated from the stems of Sambucus williamsii, a plant with a history of use in traditional medicine.[1][2] The chemical structure of erythro-guaiacylglycerol-β-sinapyl ether, characterized by a β-O-4' linkage between a guaiacylglycerol and a sinapyl alcohol moiety, is a common motif in lignin and neolignans. While direct and extensive research on the biological activities of this specific lignan is emerging, the broader family of related compounds exhibits a promising range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4]

This technical guide provides a comprehensive overview of the known and potential biological activities of erythro-guaiacylglycerol-β-sinapyl ether. It is designed for researchers, scientists, and drug development professionals, offering not just a summary of existing knowledge but also a practical framework for future investigation. The protocols detailed herein are presented as a self-validating system to ensure the generation of robust and reproducible data.

Chemical Structure and Properties

-

IUPAC Name: (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-((4-((E)-3-hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenoxy)propane-1,3-diol

-

Molecular Formula: C₂₁H₂₆O₈

-

Molecular Weight: 406.43 g/mol

-

Key Structural Features: The molecule consists of a guaiacylglycerol unit linked to a sinapyl alcohol unit via an ether bond at the β-position of the glycerol side chain and the 4'-position of the sinapyl alcohol. The erythro configuration denotes the relative stereochemistry at the α and β carbons of the glycerol moiety.

Potential Biological Activities and Mechanistic Insights

Based on the activities of structurally similar lignans, erythro-guaiacylglycerol-β-sinapyl ether is hypothesized to possess significant biological potential.

Antioxidant Activity

A related compound, erythro-guaiacylglycerol-β-threo-syringylglycerol ether, has demonstrated moderate antioxidant activity.[5] The phenolic hydroxyl groups present in the guaiacyl and sinapyl moieties of erythro-guaiacylglycerol-β-sinapyl ether are likely to contribute to its antioxidant potential by donating hydrogen atoms to scavenge free radicals.

Anti-inflammatory Effects

Lignans are known to exert anti-inflammatory effects.[3] The potential mechanism of action for erythro-guaiacylglycerol-β-sinapyl ether likely involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8]

Anticancer Properties

A structurally analogous neolignan, erythro-guaiacylglycerol-β-coniferyl aldehyde ether, has been shown to induce apoptosis in hepatocellular carcinoma cells by downregulating the MEK/ERK signaling pathway, a key component of the MAPK cascade.[9] This suggests that erythro-guaiacylglycerol-β-sinapyl ether may also possess anticancer activity through the induction of apoptosis and modulation of cell proliferation pathways.

Neuroprotective Potential

Lignans as a class have been extensively reviewed for their neuroprotective and cognitive-enhancing properties.[3][4][10] These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[3] Some lignans have been shown to protect neurons by inhibiting the expression of NMDA receptors and regulating the Bcl-2 family of apoptosis-related proteins.[11]

Experimental Workflow for Biological Activity Assessment

To systematically investigate the biological activities of erythro-guaiacylglycerol-β-sinapyl ether, a multi-tiered experimental approach is recommended. This workflow is designed to first establish the safety profile of the compound and then to explore its efficacy in various biological assays, culminating in mechanistic studies.

Sources

- 1. erythro-Guaiacylglycerol-β-O-4’-sinapyl ether | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 2. erythro-Guaiacylglycerol beta-sinapyl ether | CAS:877875-96-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect and action mechanisms of traditional herbal formula Gamisoyo-san in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasodilatory and anti-inflammatory effects of the 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) via a nitric oxide-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoisomeric guaiacylglycerol-β-coniferyl aldehyde ether induces distinctive apoptosis by downregulation of MEK/ERK pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Flax Lignan Against NMDA‐Induced Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Erythro-Guaiacylglycerol-β-Sinapyl Ether in Plant Cell Walls

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-guaiacylglycerol-β-sinapyl ether represents a key structural motif within the complex architecture of plant cell walls, specifically as a prominent β-O-4 (β-aryl ether) linkage in the lignin polymer of hardwoods and certain other plant species. This dimeric lignan, formed through the cross-coupling of coniferyl and sinapyl alcohol monolignols, plays a pivotal role in determining the physicochemical properties of lignin and, by extension, the recalcitrance of biomass to degradation. The specific erythro stereochemistry of this linkage is not a random occurrence but is directed by a sophisticated enzymatic machinery, including dirigent proteins and laccases, that guides the outcome of monolignol radical coupling. Understanding the biosynthesis, precise structural role, and degradation of this specific linkage is paramount for advancements in biomass valorization, pulp and paper manufacturing, and the discovery of novel bioactive compounds for drug development. This guide provides a comprehensive technical overview of the biosynthesis, structural significance, and analytical characterization of erythro-guaiacylglycerol-β-sinapyl ether, along with detailed experimental protocols and its emerging relevance in pharmaceutical research.

Introduction: The Significance of the β-O-4 Linkage

Lignin, a complex aromatic polymer, provides essential structural support and hydrophobicity to plant cell walls.[1][2] Its structure is primarily a result of the oxidative coupling of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively.[3] These units are interconnected by a variety of carbon-carbon and ether linkages, with the β-O-4 aryl ether bond being the most abundant, constituting approximately 50% of all linkages in lignin.[3][4] The prevalence of the β-O-4 linkage makes it a primary target for delignification processes in biorefineries and the pulp and paper industry.

Erythro-guaiacylglycerol-β-sinapyl ether is a specific and significant instantiation of this linkage, representing a cross-link between a guaiacyl and a syringyl unit. Its erythro diastereomeric form is often favored in native lignin, and this stereochemical preference has profound implications for the polymer's structure and reactivity.[5]

Biosynthesis: A Controlled Coupling

The formation of erythro-guaiacylglycerol-β-sinapyl ether is a multi-step process involving the biosynthesis of monolignols, their transport to the cell wall, enzymatic oxidation, and stereochemically controlled radical coupling.

Monolignol Biosynthesis

Coniferyl and sinapyl alcohols are synthesized via the phenylpropanoid pathway.[6] The pathway begins with the deamination of phenylalanine and proceeds through a series of hydroxylation, methylation, and reduction steps to yield the final monolignol precursors.

Oxidative Radical Coupling

In the cell wall, monolignols are oxidized by laccases and peroxidases to generate phenoxy radicals.[7][8] The subsequent coupling of these radicals is not entirely random. The regioselectivity and stereoselectivity of the coupling are guided by dirigent proteins (DIRs).[9][10][11][12] DIRs are non-catalytic proteins that capture and orient monolignol radicals to favor the formation of specific linkages and stereoisomers.[11][13] While the precise DIRs responsible for the G(β-O-4)S linkage are still under investigation, it is clear that such protein-level control is essential for the observed prevalence of the erythro form.[14]

The cross-coupling of a coniferyl alcohol radical with a sinapyl alcohol radical proceeds via a β-O-4 coupling mechanism to form the guaiacylglycerol-β-sinapyl ether linkage.[3][6][15][16]

Diagram: Biosynthetic Pathway of Erythro-Guaiacylglycerol-β-Sinapyl Ether

Caption: Biosynthesis of erythro-guaiacylglycerol-β-sinapyl ether.

Structural Role and Significance in the Plant Cell Wall

The presence and stereochemistry of guaiacylglycerol-β-sinapyl ether linkages have a significant impact on the properties of the plant cell wall.

-

Lignin Structure and Properties: The ratio of syringyl to guaiacyl (S/G) units is a key determinant of lignin structure.[17][18] Hardwood lignins, with higher S/G ratios, tend to be more linear and have a higher proportion of β-O-4 linkages compared to softwood lignins, which are rich in G units and more condensed.[18] The G(β-O-4)S linkage is a fundamental component of hardwood lignin.

-

Mechanical Strength: The complex, cross-linked nature of lignin provides mechanical strength to the plant.[19][20][21] The specific arrangement of different linkages, including the G(β-O-4)S bond, contributes to the overall structural integrity.

-

Biomass Recalcitrance: The β-O-4 ether bond is a primary target for both industrial delignification and natural degradation processes.[4] The erythro form of this linkage is known to be more susceptible to chemical cleavage than the threo form.[5] Therefore, the abundance of erythro-guaiacylglycerol-β-sinapyl ether can influence the efficiency of biomass conversion to biofuels and other bioproducts.

Analytical Characterization

The unambiguous identification and quantification of erythro-guaiacylglycerol-β-sinapyl ether within the complex lignin polymer require advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation and Purification

The isolation of this specific lignan from plant material is a critical first step for detailed characterization. While this compound has been isolated from the stems of Sambucus williamsii, a general protocol for lignan extraction can be adapted.[22][23][24][25]

Experimental Protocol: General Lignan Extraction and Purification

-

Sample Preparation: Air-dry and grind the plant material (e.g., stems, wood) to a fine powder.

-

Defatting: Extract the powdered material with a non-polar solvent (e.g., hexane, petroleum ether) in a Soxhlet apparatus to remove lipids and waxes.

-

Lignan Extraction: The defatted material is then extracted with a polar solvent, typically 70-100% methanol or ethanol, at room temperature with agitation or under reflux.[1]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate lignans from more polar compounds.

-

Chromatographic Separation: The organic phase is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure erythro-guaiacylglycerol-β-sinapyl ether.[1][26][27]

NMR Spectroscopy

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the structure of lignin and its components.[2][8][17][20][28][29][30][31]

-

HSQC: This experiment provides correlations between protons and their directly attached carbons, allowing for the identification of specific substructures within the lignin polymer. The β-O-4 linkage has characteristic cross-peaks in the HSQC spectrum.

-

HMBC: This experiment reveals correlations between protons and carbons over two to three bonds, providing information about the connectivity of different structural units.

For precise chemical shift assignments, researchers can consult specialized NMR databases for lignin and cell wall model compounds.[28][32][33][34]

Table 1: Typical NMR Chemical Shift Ranges for β-O-4 Linkages

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα-Hα | 4.8 - 5.1 | 71 - 74 |

| Cβ-Hβ | 4.1 - 4.4 | 82 - 87 |

| Cγ-Hγ | 3.4 - 3.9 | 59 - 61 |

Note: Exact chemical shifts can vary depending on the specific substitution pattern and solvent.

Diagram: Key Steps in the Analytical Workflow

Sources

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical Coupling Reactions of Hydroxystilbene Glucosides and Coniferyl Alcohol: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ferulate-coniferyl alcohol cross-coupled products formed by radical coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | Semantic Scholar [semanticscholar.org]

- 10. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. berstructuralbioportal.org [berstructuralbioportal.org]

- 13. Lignin primary structures and dirigent sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A dirigent protein complex directs lignin polymerization and assembly of the root diffusion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radical Coupling Reactions of Hydroxystilbene Glucosides and Coniferyl Alcohol: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Lignin S/G Ratio, Lignin S/G Ratio Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 18. researchgate.net [researchgate.net]

- 19. Lignin polymerization: towards high-performance materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01044B [pubs.rsc.org]

- 20. Atomistic Simulations of Mechanical Properties of Lignin [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Lignans from the stems of Sambucus williamsii and their effects on osteoblastic UMR106 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pnas.org [pnas.org]

- 32. NMR Database of Lignin and Cell Wall Model Compounds | Great Lakes Bioenergy Research Center [glbrc.org]

- 33. glbrc.org [glbrc.org]

- 34. glbrc.org [glbrc.org]

An In-Depth Technical Guide to the Discovery and Isolation of erythro-Guaiacylglycerol β-Sinapyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Lignan from Sambucus williamsii

erythro-Guaiacylglycerol β-sinapyl ether is a notable lignan compound that has been identified and isolated from the stems of the traditional Chinese medicinal plant, Sambucus williamsii Hance[1]. Lignans, a class of polyphenolic compounds, are widely recognized for their diverse and potent biological activities, making them a focal point in natural product chemistry and drug discovery. The unique β-O-4' ether linkage in the guaiacylglycerol series represents a common structural motif in lignin and related natural products, and compounds like erythro-guaiacylglycerol β-sinapyl ether are of significant interest for their potential pharmacological applications.

This technical guide provides a comprehensive overview of the discovery and the methodological intricacies involved in the isolation and purification of erythro-guaiacylglycerol β-sinapyl ether. It is designed to equip researchers with the necessary knowledge to replicate and build upon existing protocols, fostering further investigation into the therapeutic potential of this complex natural product.

The Foundational Discovery: Initial Reports from Sambucus williamsii

The discovery of erythro-guaiacylglycerol β-sinapyl ether is intrinsically linked to the broader phytochemical exploration of Sambucus williamsii. A pivotal study by Ouyang et al. in 2009, published in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi), detailed the isolation and structural elucidation of several lignans from the stems of this plant, including the target compound. This research laid the groundwork for subsequent interest in the lignan constituents of S. williamsii. The isolation was achieved through a multi-step chromatographic process, which has become a foundational methodology for obtaining this and related compounds.

A Multi-Step Chromatographic Approach to Isolation

The isolation of erythro-guaiacylglycerol β-sinapyl ether from its natural source is a meticulous process that relies on the sequential application of various chromatographic techniques. Each step is designed to progressively enrich the target compound by exploiting its unique physicochemical properties, such as polarity, size, and affinity for different stationary phases.

Diagram: General Isolation Workflow

Caption: A generalized workflow for the isolation of erythro-guaiacylglycerol β-sinapyl ether.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for lignan isolation from Sambucus williamsii and general practices in natural product chemistry[2][3].

Extraction of Crude Lignan Mixture

The initial step involves the extraction of a broad spectrum of compounds from the dried plant material.

-

Plant Material: Dried and powdered stems of Sambucus williamsii.

-

Solvent: A solution of 60% ethanol in water is typically employed. The use of aqueous ethanol is a strategic choice to efficiently extract semi-polar compounds like lignans while minimizing the co-extraction of highly polar (e.g., sugars, salts) and non-polar (e.g., lipids, waxes) constituents[3].

-

Procedure:

-

Macerate the powdered plant material in 60% ethanol at room temperature or under reflux conditions. The use of reflux can enhance extraction efficiency but should be monitored to prevent degradation of thermally labile compounds.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Purification by Macroporous Resin Chromatography

This step serves to remove highly polar impurities and provide an initial enrichment of the lignan fraction.

-

Stationary Phase: Diaion D101 macroporous adsorbent resin. This non-polar resin effectively adsorbs semi-polar compounds from the aqueous-ethanolic extract.

-

Procedure:

-

Dissolve the crude extract in an appropriate aqueous solution and load it onto a pre-equilibrated Diaion D101 column.

-

Wash the column with water to elute highly polar compounds.

-

Elute the adsorbed compounds with a stepwise gradient of increasing ethanol concentration (e.g., 30%, 60%, 95% ethanol). The lignan fraction is typically expected to elute in the higher ethanol concentration fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the lignan-rich fractions.

-

Silica Gel Column Chromatography

Normal-phase chromatography on silica gel separates compounds based on their polarity.

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient solvent system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform-methanol or dichloromethane-methanol.

-

Procedure:

-

Apply the concentrated lignan-rich fraction to the top of the silica gel column.

-

Elute the column with the chosen solvent gradient.

-

Collect fractions and monitor by TLC to identify and pool those containing the target compound.

-

Size-Exclusion Chromatography

This technique separates molecules based on their size.

-

Stationary Phase: Sephadex LH-20. This stationary phase is particularly effective for separating small organic molecules in polar organic solvents.

-

Mobile Phase: Methanol is a common solvent for this step.

-

Procedure:

-

Dissolve the partially purified fraction in methanol and apply it to a Sephadex LH-20 column.

-

Elute with methanol and collect fractions. This step helps to remove compounds with significantly different molecular weights from the target lignan.

-

Reversed-Phase Chromatography (ODS)

Reversed-phase chromatography separates compounds based on their hydrophobicity.

-

Stationary Phase: Octadecyl-silica (ODS, C18).

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically used, starting with a higher proportion of water and increasing the organic solvent concentration.

-

Procedure:

-

Load the sample onto a pre-conditioned ODS column.

-

Elute with the chosen gradient to further purify the fraction containing erythro-guaiacylglycerol β-sinapyl ether.

-

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final step employs high-resolution preparative HPLC to achieve high purity of the target compound.

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of lignans[4].

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is a standard choice. The specific gradient profile will need to be optimized based on the analytical HPLC of the sample.

-

Procedure:

-

Develop an analytical HPLC method to determine the optimal separation conditions.

-

Scale up the analytical method to a preparative scale.

-

Inject the pre-purified sample onto the preparative HPLC system.

-

Collect the peak corresponding to erythro-guaiacylglycerol β-sinapyl ether.

-

Evaporate the solvent to obtain the purified compound.

-

Structural Elucidation and Characterization

Once isolated, the structure of erythro-guaiacylglycerol β-sinapyl ether is confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Observables |

| ¹H NMR | Signals corresponding to aromatic protons of the guaiacyl and sinapyl moieties, methoxy groups, and protons of the glycerol side chain. The coupling constants of the protons on the glycerol backbone help to establish the erythro relative stereochemistry. |

| ¹³C NMR | Resonances for all carbon atoms, including the characteristic signals for the oxygenated aromatic carbons and the carbons of the glycerol side chain. The chemical shifts of the benzylic ether carbon are typically in the range of 80-90 ppm[5]. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that can help to confirm the structure. |

Conclusion and Future Perspectives

The successful isolation of erythro-guaiacylglycerol β-sinapyl ether from Sambucus williamsii provides a valuable molecule for further scientific investigation. The multi-step chromatographic process, culminating in preparative HPLC, is a robust and reproducible method for obtaining this lignan in high purity. With the pure compound in hand, researchers are well-positioned to explore its biological activities, elucidate its mechanism of action, and evaluate its potential as a lead compound in drug development programs. The detailed protocols and foundational knowledge presented in this guide aim to facilitate these endeavors and contribute to the advancement of natural product-based therapeutics.

References

- He, J., et al. (2019). NMR Applications for Botanical Mixtures: The Use of HSQC Data to Determine Lignan Content in Sambucus williamsii.

- Ouyang, F., Liu, Y., Xiao, H., Yu, H., Wang, N., & Yao, X. (2009). Lignans from stems of Sambucus williamsii. Zhongguo Zhong Yao Za Zhi, 34(10), 1225–1227.

- Patyra, A., Kołtun-Jasion, M., & Kiss, A. (2022).

- Willför, S., et al. (2006). Chromatographic analysis of lignans.

- Xiao, H. H., et al. (2007). Lignans from the stems of Sambucus williamsii and their effects on osteoblastic UMR106 cells. Journal of Asian Natural Products Research, 9(6-8), 583–591.

-

NIDDK Central Repository. erythro-Guaiacylglycerol-β-O-4'-sinapyl ether. Available online: [Link]

-

ResearchGate. Lignans isolated from stems of Sambucus williamsii and their proliferation effects on UMR106 cells. Available online: [Link]

- Xiao, W., et al. (2016). Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu). Chinese Medicine, 11(1), 36.

Sources

erythro-Guaiacylglycerol beta-sinapyl ether CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

erythro-Guaiacylglycerol β-sinapyl ether is a naturally occurring lignan, a class of polyphenolic compounds found in plants.[1][2] This particular lignan is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery due to its potential biological activities. It is most notably isolated from the stems of Sambucus williamsii, a plant used in traditional medicine.[1][3] Understanding the chemical properties, synthesis, and biological context of this molecule is crucial for harnessing its therapeutic potential.

This guide provides a comprehensive overview of erythro-Guaiacylglycerol β-sinapyl ether, including its chemical identity, a plausible synthetic route, and its natural sourcing.

Chemical Properties and Identification

The definitive identification of a chemical compound relies on its unique identifiers and physicochemical properties. For erythro-Guaiacylglycerol β-sinapyl ether, the most consistently reported Chemical Abstracts Service (CAS) number is 877875-96-2 .[3][4] While some commercial listings present conflicting information, this CAS number is the most credible based on available data from chemical suppliers specializing in natural products.

The molecular formula, derived from its constituent guaiacylglycerol and sinapyl alcohol moieties linked by an ether bond, is C₂₁H₂₆O₈ . The structural representation and key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 877875-96-2 | [3][4] |

| Molecular Formula | C₂₁H₂₆O₈ | Deduced from structure |

| Molecular Weight | 406.43 g/mol | Calculated from formula |

| Class | Lignan | [1] |

| Natural Source | Stems of Sambucus williamsii | [1][3] |

| Stereochemistry | erythro | [3] |

Synthesis of erythro-Guaiacylglycerol β-sinapyl ether: A Methodological Overview